molecular formula C23H14N2O4 B340132 Phenacyl 4-(3,4-dicyanophenoxy)benzoate

Phenacyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B340132
M. Wt: 382.4 g/mol
InChI Key: QEFAXPUDVMQLNN-UHFFFAOYSA-N
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Description

Phenacyl 4-(3,4-dicyanophenoxy)benzoate is an ester derivative featuring a phenacyl group linked to a benzoate moiety substituted with a 3,4-dicyanophenoxy group. The synthesis typically involves coupling 4-(3,4-dicyanophenoxy)benzoic acid with phenacyl bromide under nucleophilic acyl substitution conditions . Its structural uniqueness lies in the combination of a dicyanophenoxy substituent and the phenacyl ester group, which differentiates it from simpler benzoate derivatives.

Properties

Molecular Formula

C23H14N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

phenacyl 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C23H14N2O4/c24-13-18-8-11-21(12-19(18)14-25)29-20-9-6-17(7-10-20)23(27)28-15-22(26)16-4-2-1-3-5-16/h1-12H,15H2

InChI Key

QEFAXPUDVMQLNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Torsion Angles and Molecular Conformation

Phenacyl 4-(3,4-dicyanophenoxy)benzoate adopts a synclinal conformation with a torsion angle (C13–O1–C12–C11) ranging from 69.7° to 86.12°, similar to other synclinal phenacyl benzoates (71°–91°) . In contrast:

  • Adamantyl-based esters : These derivatives exhibit restricted conformational flexibility due to the bulky adamantane group, leading to reduced π⋯π interactions and lower structural occupancy (mostly <63%) compared to phenacyl benzoates (63–69%) .
  • Biphenyl benzoates : Replacing the phenyl ring with a biphenyl group increases steric hindrance, resulting in fewer isostructural crystals and altered packing patterns .

Table 1: Conformational and Structural Comparison

Compound Type Torsion Angle Range (°) Structural Occupancy (%) Dominant Interactions
Phenacyl 4-(3,4-DCPh)Benzoate 69.7–86.12 63–69 Weak C–H⋯O/N, limited π⋯π
Adamantyl Benzoates 70.26–89.69 <63 (except 2n: 68.4) C–H⋯O, no π⋯π
Biphenyl Benzoates 70–90 65–72 C–H⋯O, occasional π⋯π

(DCPh = Dicyanophenoxy; Data from )

Crystal Packing and Intermolecular Interactions

The dicyanophenoxy group reduces π⋯π stacking compared to unsubstituted phenacyl benzoates, as seen in adamantyl derivatives. However, the phenacyl group introduces weak C–H⋯O/N hydrogen bonds, which stabilize the crystal lattice . In contrast, methyl 4-(3,4-dicyanophenoxy)benzoate () lacks the phenacyl group, leading to simpler packing patterns and lower thermal stability.

Spectroscopic and Functional Group Analysis

Infrared (IR) Spectroscopy

The carbonyl stretch (C=O) for this compound appears near 1643 cm⁻¹, consistent with other benzoates . Key differences include:

  • Zn(II) Phthalocyanine Complexes: The dicyanophenoxy group in these complexes shows a shifted C≡N stretch (~2220 cm⁻¹) due to coordination with metal ions .
  • Ethyl 4-(Dimethylamino)Benzoate (EDB): The amino group introduces N–H stretches (~3350 cm⁻¹), absent in non-amino benzoates .

Table 2: IR Spectral Comparison

Compound Type C=O Stretch (cm⁻¹) Notable Peaks (cm⁻¹)
Phenacyl 4-(3,4-DCPh)Benzoate 1643 C≡N: 2220, C–O–C: 1091
Zn(II) Phthalocyanine 1670 C≡N: 2225, C–N: 1231
EDB 1685 N–H: 3350, C–O: 1105

(Data from )

DNA Interaction

The Zn(II) phthalocyanine complex derived from 4-(3,4-dicyanophenoxy)benzoic acid exhibits DNA intercalation via π-stacking, as demonstrated by absorption titrations and viscosity measurements .

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